molecular formula C22H22OSi B12610853 4-(Triphenylsilyl)but-3-en-1-ol CAS No. 917615-78-2

4-(Triphenylsilyl)but-3-en-1-ol

Cat. No.: B12610853
CAS No.: 917615-78-2
M. Wt: 330.5 g/mol
InChI Key: KMSUKVVAQDZFQR-UHFFFAOYSA-N
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Description

4-(Triphenylsilyl)but-3-en-1-ol is an organic compound with the molecular formula C22H22OSi It is a derivative of buten-1-ol, where a triphenylsilyl group is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triphenylsilyl)but-3-en-1-ol typically involves the reaction of but-3-en-1-ol with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(Triphenylsilyl)but-3-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The triphenylsilyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triphenylsilyl group.

Major Products

    Oxidation: Formation of 4-(Triphenylsilyl)but-3-en-1-one.

    Reduction: Formation of 4-(Triphenylsilyl)butan-1-ol.

    Substitution: Formation of but-3-en-1-ol and triphenylsilanol.

Scientific Research Applications

4-(Triphenylsilyl)but-3-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Triphenylsilyl)but-3-en-1-ol involves its interaction with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, making it a valuable protecting group in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Triphenylsilyl)but-3-en-1-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties. This group can act as a protecting group, enhancing the compound’s stability and reactivity in various chemical reactions. Additionally, the combination of the double bond and hydroxyl group provides versatility in synthetic applications.

Properties

CAS No.

917615-78-2

Molecular Formula

C22H22OSi

Molecular Weight

330.5 g/mol

IUPAC Name

4-triphenylsilylbut-3-en-1-ol

InChI

InChI=1S/C22H22OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,11-17,19,23H,10,18H2

InChI Key

KMSUKVVAQDZFQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C=CCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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